molecular formula C14H27NO B1293682 2-(Dicyclohexylamino)ethanol CAS No. 4500-31-6

2-(Dicyclohexylamino)ethanol

Cat. No. B1293682
CAS RN: 4500-31-6
M. Wt: 225.37 g/mol
InChI Key: LLTGNYZQUXACFO-UHFFFAOYSA-N
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Description

2-(Dicyclohexylamino)ethanol, commonly referred to as DCA, is an organic compound with a wide range of applications in the scientific and medical fields. DCA is a colorless, water-soluble liquid that has a sweet, floral odor. It is used in a variety of laboratory experiments and is known for its high purity and stability. DCA has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research. In

Scientific Research Applications

NMR Spectroscopy Enhancement

  • Use in Quantitative 2H NMR Analysis : A study by Tamburini et al. (2004) discussed the use of a paramagnetic relaxation agent in quantitative 2H NMR analysis to significantly reduce the total time of analysis. This agent was a macrocyclic Schiff base complex, which showed promise in catalyzing relaxation times for efficient identification of ethanol's origin from different sources (Tamburini et al., 2004).

Biochemical Applications

  • Fluorescent Substrate for Heavy Meromyosin-ATPase : In a study by Onodera and Yagi (1971), 2-(Dansylamino)ethanol was used in the synthesis of 2-(dansylamino)ethyl triphosphate (DTP), a fluorescent substrate. This substrate was hydrolyzed by heavy meromyosin-ATPase, demonstrating its potential in biochemical assays (Onodera & Yagi, 1971).

Analytical Chemistry

  • Electrochemiluminescence System Analysis : The study by Xue et al. (2009) explored the inhibition of the Ru(bpy) 3 2+ /DBAE electrochemiluminescence (ECL) system by dopamine. They proposed a mechanism based on the quenching of reductive-form DBAE by dopamine-oxidation products. This finding is significant in analytical chemistry, particularly in ECL systems (Xue et al., 2009).

Materials Science

  • Copper Complex Synthesis : Tandon et al. (1992) described the synthesis of dinuclear copper(II) and polymeric tetranuclear copper(II) complexes using macrocyclic ligands. These complexes, formed in methanol or ethanol, have potential applications in materials science and coordination chemistry (Tandon et al., 1992).

properties

IUPAC Name

2-(dicyclohexylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h13-14,16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTGNYZQUXACFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCO)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063500
Record name Ethanol, 2-(dicyclohexylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dicyclohexylamino)ethanol

CAS RN

4500-31-6
Record name 2-(Dicyclohexylamino)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4500-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(dicyclohexylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(dicyclohexylamino)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-(dicyclohexylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7063500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dicyclohexylamino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.556
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Bar-Zeev, S Gothilf - Journal of medical entomology, 1973 - academic.oup.com
The repellent effect of 539 chemicals was evaluated against the argasid tick Ornithodorus tholozani Labou. & Megn. A method for evaluating tick repellents on guinea pigs is described. …
Number of citations: 24 academic.oup.com

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